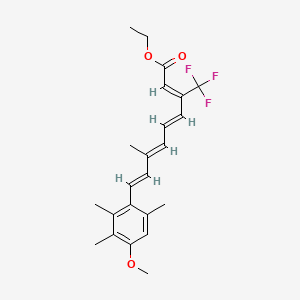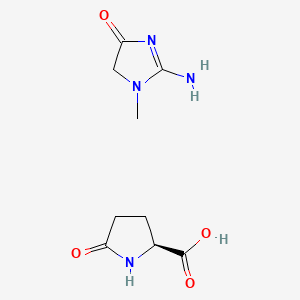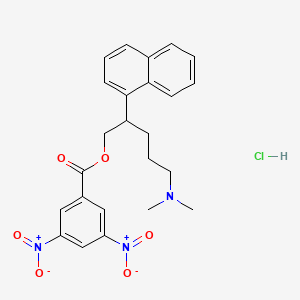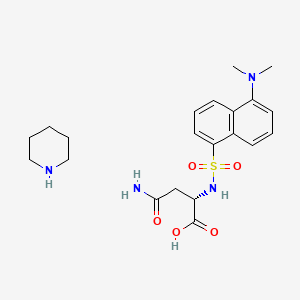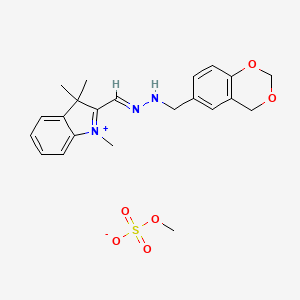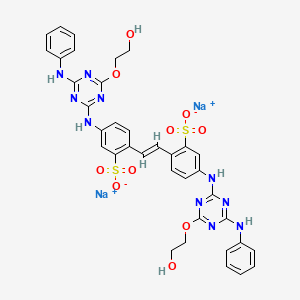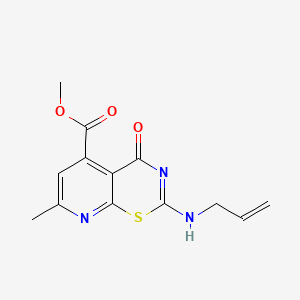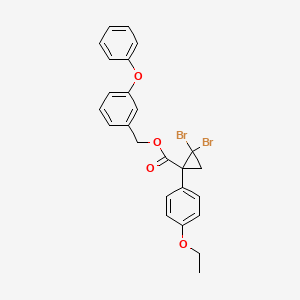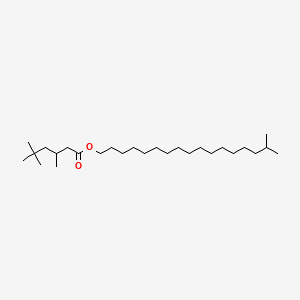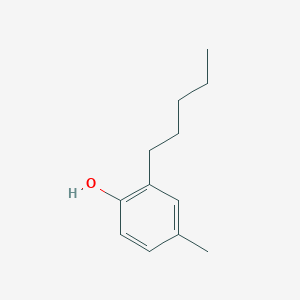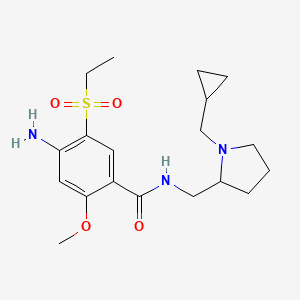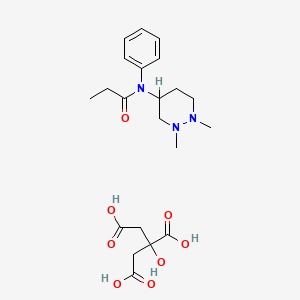
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a chemical compound with the molecular formula C12H13NO5S It is a derivative of pyrrolidinone, a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone typically involves the acetylation of 1-phenylsulfonyl-2-pyrrolidinone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone: Unique due to its specific acetoxy and sulfonyl groups.
1-Phenylsulfonyl-2-pyrrolidinone: Lacks the acetoxy group, leading to different reactivity and applications.
5-Hydroxy-1-phenylsulfonyl-2-pyrrolidinone: Contains a hydroxyl group instead of an acetoxy group, affecting its chemical properties.
Properties
CAS No. |
111711-98-9 |
|---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-5-oxopyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
WAGXHCZUAWDIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




